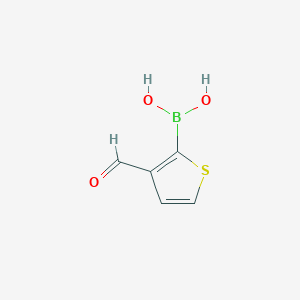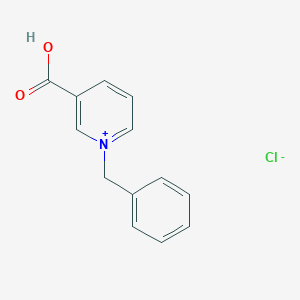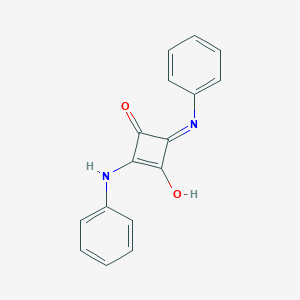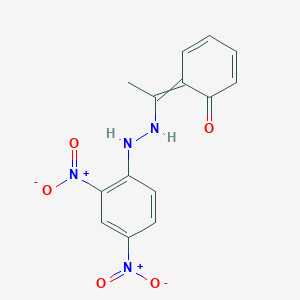
α-辛烯醛
描述
alpha-Sinensal: . It is a naturally occurring compound found in the essential oils of citrus fruits, particularly sweet oranges (Citrus sinensis). alpha-Sinensal is known for its characteristic citrus aroma and is used in various applications, including flavoring, fragrance, and potentially in medicinal contexts.
科学研究应用
Chemistry: In chemistry, alpha-Sinensal is used as a precursor for the synthesis of other complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: alpha-Sinensal has shown potential in biological and medicinal research due to its antioxidant and antimicrobial properties. It is being studied for its potential use in treating various diseases and as a natural preservative in pharmaceuticals .
Industry: In the industrial sector, alpha-Sinensal is widely used in the flavor and fragrance industry. Its pleasant citrus aroma makes it a popular choice for flavoring food and beverages, as well as in perfumes and cosmetics .
作用机制
- These include the NO/sGC/cGMP and indomethacin pathways, potassium and calcium channels, and muscarinic and beta-adrenergic receptors .
- For example, it induces vasorelaxation by causing concentration-dependent relaxation of pre-contracted endothelium-intact aortic rings .
Target of Action
Mode of Action
Biochemical Pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Sinensal can be achieved through several methods. One common synthetic route involves the halogenation of 3-methyl-penta-2,4-dienol, followed by a reaction with mesityloxide in the presence of a strong basic agent . This method allows for the production of alpha-Sinensal with high specificity and yield.
Industrial Production Methods: Industrial production of alpha-Sinensal often involves the extraction of essential oils from citrus peels, followed by distillation and purification processes . Cold soaking extraction is another method used, where the citrus peels are soaked in an unsaturated solvent such as ethanol or ether to dissolve the aromatic components .
化学反应分析
Types of Reactions: alpha-Sinensal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of multiple double bonds and the aldehyde functional group in its structure.
Common Reagents and Conditions:
Oxidation: alpha-Sinensal can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of alpha-Sinensal can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the double bonds or the aldehyde group, using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
相似化合物的比较
beta-Sinensal: Another sesquiterpenoid with a similar structure but different stereochemistry.
Limonene: A monoterpene found in citrus oils, known for its strong citrus aroma.
Citral: A monoterpenoid with a lemon scent, used in flavoring and fragrance.
Uniqueness of alpha-Sinensal: alpha-Sinensal is unique due to its specific arrangement of double bonds and the presence of an aldehyde group, which contribute to its distinct chemical reactivity and biological activity. Its combination of antioxidant and antimicrobial properties, along with its pleasant aroma, makes it a versatile compound in various applications .
属性
IUPAC Name |
(2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,8-9,11-12H,1,6-7,10H2,2-4H3/b13-8+,14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSTYGCNVAVZBK-JQGMZEBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C=C)CCC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C/C=C(\C)/C=C)/CC/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063655, DTXSID90884997 | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
180.00 °C. @ 1.00 mm Hg | |
| Record name | alpha-Sinensal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17909-77-2, 4955-32-2 | |
| Record name | α-Sinensal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17909-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Sinensal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017909772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,E,E)-2,6,10-trimethyldodeca-2,6,9,11-tetraen-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SINENSAL, ALPHA- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEZ02PE9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Sinensal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of α-sinensal in citrus fruits?
A1: α-Sinensal is a sesquiterpene aroma compound that contributes significantly to the unique aroma profiles of various citrus species. [] It is particularly notable for its fresh, sweet orange flavor. []
Q2: How does the presence of α-sinensal vary among different citrus species and hybrids?
A2: Research suggests that α-sinensal production can be influenced by hybridization and varies across citrus species. For instance:
- Grapefruit: Canned grapefruit juice exhibited α-sinensal as one of its most intense aroma components. []
- Somatic Hybrids: In a study on citrus somatic hybrids, α-sinensal was surprisingly found in the peel of a hybrid but was absent in the peels of both parent species. [] This suggests that hybridization can lead to the emergence of novel aroma profiles.
- Mandarin Hybrids: Interestingly, somatic hybrids with mandarin (cv. willow leaf) as a common parent showed a consistent pattern of aroma changes. This included a decrease in sesquiterpenes, suggesting a potential influence of the mandarin parent on the production of α-sinensal and other related compounds. []
- Limau (Citrus amblycarpa Hassk. Ochse): This native Citrus species from West Java contains α-sinensal as a key fragrance compound, particularly in its fruit extracts. []
Q3: Is there a way to enhance the production of desirable aroma compounds like α-sinensal in citrus fruits?
A3: Yes, research is being conducted to understand and potentially manipulate the biosynthesis of aroma compounds in citrus. The isolation of the gene Cstps1, responsible for encoding valencene synthase, provides a potential tool for enhancing the production of valencene. [] Since valencene is a precursor to α-sinensal, manipulating the Cstps1 gene could indirectly impact α-sinensal levels.
Q4: Beyond its aroma, are there any other potential benefits of α-sinensal?
A4: While research on the specific benefits of α-sinensal is limited, its presence alongside other beneficial compounds in citrus fruits like Limau (Citrus amblycarpa Hassk. Ochse) suggests potential applications. [] Limau fruits, rich in antioxidants and aromatic compounds like α-sinensal, are recognized for their functional food properties. [] Further research is needed to fully understand the potential health benefits of α-sinensal.
Q5: Are there analytical techniques to identify and quantify α-sinensal in citrus samples?
A5: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying and quantifying volatile compounds, including α-sinensal, in complex mixtures like citrus extracts. [, , , ] This technique helps researchers understand the aroma profiles of various citrus species and hybrids.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)









![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)



